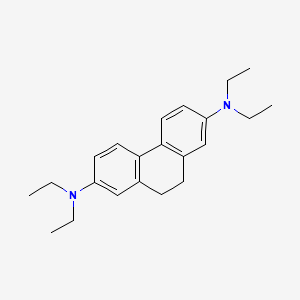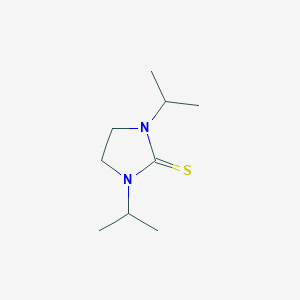
1,3-Diisopropylimidazolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diisopropylimidazolidine-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diisopropylimidazolidine-2-thione can be synthesized through the reaction of 1,3-diisopropylthiourea with oxalyl chloride in dichloromethane and toluene. The reaction mixture is refluxed at 130°C for 8 hours . Another method involves the addition of carbon disulfide to diamines in ether, followed by heating the resulting adduct at 100°C for 2-3 hours and crystallizing the product in methanol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diisopropylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazolidine derivatives.
Aplicaciones Científicas De Investigación
1,3-Diisopropylimidazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activity.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Diisopropylimidazolidine-2-thione involves its interaction with various molecular targets, including enzymes and receptors. The compound can form complexes with metal ions, influencing their biological activity. It can also act as an inhibitor or activator of specific enzymes, affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Imidazolidine-2-thione: A structurally similar compound with a broader range of biological activities.
1,3-Diazinane-2-thione: Another related compound with similar chemical properties.
1,3-Diazipane-2-thione: Known for its use in coordination chemistry.
Uniqueness
1,3-Diisopropylimidazolidine-2-thione is unique due to its specific isopropyl substituents, which influence its chemical reactivity and biological activity. These substituents can enhance its stability and selectivity in various applications, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
144584-02-1 |
|---|---|
Fórmula molecular |
C9H18N2S |
Peso molecular |
186.32 g/mol |
Nombre IUPAC |
1,3-di(propan-2-yl)imidazolidine-2-thione |
InChI |
InChI=1S/C9H18N2S/c1-7(2)10-5-6-11(8(3)4)9(10)12/h7-8H,5-6H2,1-4H3 |
Clave InChI |
INCCNQHWYSSOGO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(C1=S)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


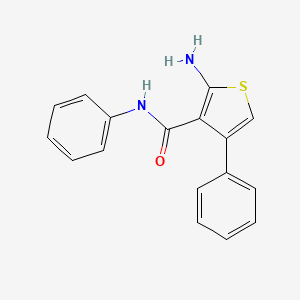
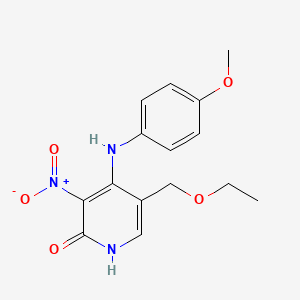
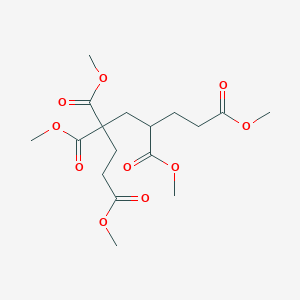
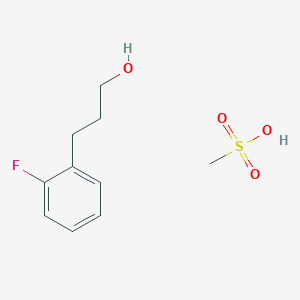
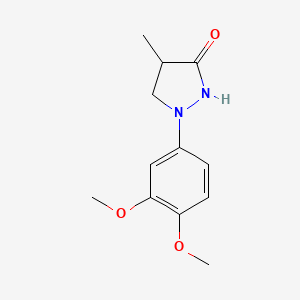
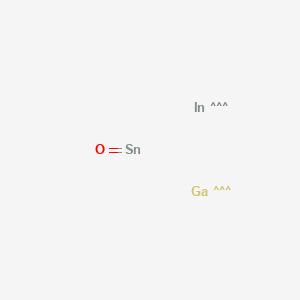
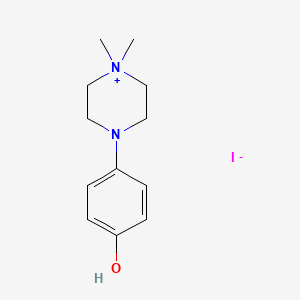
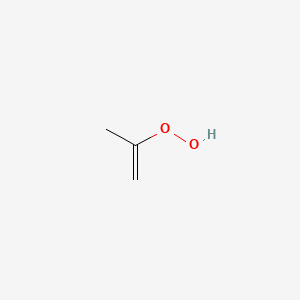
![4-[Butyl(dipropyl)stannyl]butan-2-ol](/img/structure/B12554586.png)
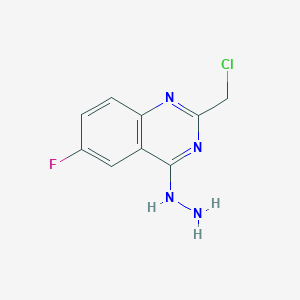
![Aziridine, 1-[(4-nitrophenyl)sulfonyl]-2-phenyl-, (2R)-](/img/structure/B12554592.png)
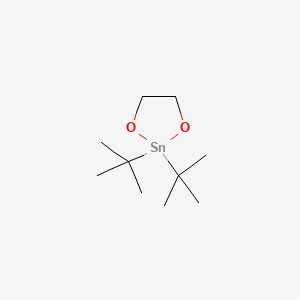
![4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid](/img/structure/B12554598.png)
